molecular formula C20H21N3O2 B5367554 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

Cat. No.: B5367554
M. Wt: 335.4 g/mol
InChI Key: IXZACZWLGXEFMX-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is a compound that belongs to the class of 1,2,4-oxadiazoles. . The unique structure of this compound, which includes a 1,2,4-oxadiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing 1,2,4-oxadiazoles is the reaction of arylamidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and catalytic amounts of acids or bases to facilitate the cyclization process.

Chemical Reactions Analysis

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like xanthine oxidase, preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to a decrease in the production of reactive oxygen species, which are involved in various pathological conditions.

Comparison with Similar Compounds

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide can be compared with other 1,2,4-oxadiazole derivatives:

These comparisons highlight the importance of the substitution pattern on the oxadiazole ring and its impact on the compound’s properties and applications.

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-17(15-9-5-4-6-10-15)20(24)21-13-18-22-19(23-25-18)16-11-7-8-14(2)12-16/h4-12,17H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZACZWLGXEFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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